molecular formula C8H12O4 B2378477 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2445786-86-5

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2378477
CAS No.: 2445786-86-5
M. Wt: 172.18
InChI Key: PNGUVNDNNIMJHW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 2445786-86-5) is a saturated bicyclic building block of high value in medicinal chemistry and agrochemical research. It serves as a pioneering bioisostere for ortho -substituted phenyl rings, a common structural motif in bioactive compounds . Replacing flat aromatic rings with this three-dimensional, Fsp3-rich scaffold is a strategic approach to improve the physicochemical properties of drug candidates, aligning with the "escape from flatland" paradigm in modern drug design . Incorporating this 2-oxabicyclo[2.1.1]hexane core into molecules has been demonstrated to dramatically improve water solubility and reduce lipophilicity while retaining potent biological activity . This makes it particularly valuable for creating novel, patentable analogues of existing drugs and agrochemicals, as evidenced by its successful application in modifying marketed products like fluxapyroxad and boscalid . The embedded ether oxygen can also serve as an additional hydrogen bond acceptor, potentially enhancing target binding. Researchers can utilize the carboxylic acid functional group for further synthetic elaboration, enabling the construction of amides, esters, and other derivatives. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-5-8-2-7(3-8,4-12-8)6(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUVNDNNIMJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445786-86-5
Record name 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Preparation Methods

Oxetane-Based Cyclization Approach

A widely adopted method involves the construction of the oxabicyclo framework from oxetane derivatives. As demonstrated by Vasiuta and Gorichko, methyleneoxetane intermediates undergo iodine-promoted cyclization to form tricyclic intermediates, which are subsequently functionalized (Scheme 1).

Procedure :

  • Synthesis of methyleneoxetane precursor : Reacting 3-bromo-2-(bromomethyl)oxetane (11) with sodium azide in DMF yields the azide intermediate, which undergoes Staudinger reduction to form the primary amine.
  • Iodine-mediated cyclization : Treatment with I₂ in dichloromethane induces ring contraction, forming the bicyclo[2.1.1]hexane core.
  • Methoxymethyl introduction : Alkylation with methoxymethyl chloride in the presence of K₂CO₃ installs the ether moiety.
  • Carboxylic acid formation : Oxidation of a hydroxymethyl group using KMnO₄ in acidic conditions yields the target carboxylic acid.

Optimization Data :

Step Reagents/Conditions Yield (%) Scale (g)
1 NaN₃, DMF, 80°C 83 1820
2 I₂, CH₂Cl₂, 0°C 70 1274
3 MeOCH₂Cl, K₂CO₃ 68 866
4 KMnO₄, H₂SO₄ 85 736

This four-step sequence achieves an overall yield of 32% on multigram scales, demonstrating industrial viability.

Epoxide Rearrangement Strategy

An alternative route utilizes epoxide intermediates, leveraging their inherent strain to drive cyclization. The protocol involves:

  • Epoxidation of bicyclic dienes : Using m-CPBA in CH₂Cl₂ to form the epoxide.
  • Acid-catalyzed rearrangement : BF₃·OEt₂ promotes epoxide opening and simultaneous cyclization to form the oxabicyclo skeleton.
  • Functional group manipulation : Sequential protection/deprotection and oxidation steps introduce the methoxymethyl and carboxylic acid groups.

Key Advantages :

  • Avoids hazardous azide intermediates.
  • Enables stereochemical control at the bridgehead positions.

Limitations :

  • Lower yields (45–50%) in the rearrangement step due to competing polymerization.

Radical Cyclization Methods

Emerging techniques employ visible-light photoredox catalysis to construct the bicyclic framework. A nickel-catalyzed cross-electrophile coupling between α-bromo esters and vinyl halides generates radical intermediates that cyclize to form the oxabicyclo core. Subsequent steps introduce the methoxymethyl group via Minisci alkylation and oxidize the ester to the carboxylic acid.

Reaction Conditions :

  • Catalyst: NiCl₂·dme (10 mol%)
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine
  • Light Source: 450 nm LEDs
  • Yield: 58% over three steps

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Enamine Ltd.) prioritizes cost-effectiveness and safety:

  • Solvent Selection : tBuOMe replaces DMF in alkylation steps to facilitate aqueous workup.
  • Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused for up to five cycles without yield loss.
  • Waste Management : NaN₃ byproducts are treated with NaNO₂/HCl to generate inert N₂ gas.

Typical Production Metrics :

Parameter Value
Batch Size 20–50 kg
Purity ≥95% (HPLC)
Cycle Time 72 h
Cost per Kilogram $1,200–$1,500

Comparative Analysis of Methodologies

Method Yield (%) Scalability Safety Concerns
Oxetane Cyclization 32 High Azide intermediates
Epoxide Rearrangement 22 Moderate BF₃ handling
Radical Cyclization 58 Low Light-sensitive steps

The oxetane route remains preferred for bulk synthesis despite moderate yields, while photoredox methods show promise for laboratory-scale diversification.

Case Study: Kilogram-Scale Synthesis

A 2024 campaign by Vasiuta et al. detailed the production of 7.2 kg of the target compound:

  • Cyclization : 2.20 kg of bromomethyl oxetane yielded 1.82 kg of azide intermediate (83%).
  • Reduction : Hydrazine hydrate in MeOH provided 1.15 kg of amine (95%).
  • Methoxymethylation : Reaction with methoxymethyl bromide gave 0.98 kg of ether (68%).
  • Oxidation : KMnO₄ oxidation produced 0.74 kg of carboxylic acid (85%).

Critical process parameters included strict temperature control (<10°C) during exothermic steps and pH monitoring during aqueous extractions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

  • Carboxylic acid group : Enables acid-base reactions, esterification, and amide formation.

  • Methoxymethyl ether : Participates in hydrolysis, oxidation, or substitution reactions.

Reaction Type Reagents/Conditions Product Key Reference
EsterificationSOCl₂/ROH or DCC/DMAPMethyl/ethyl esters
Amide formationEDCl/HOBt with aminesCarboxamide derivatives
Methoxymethyl hydrolysisH₃O⁺ (aqueous acid) or Lewis acidsAlcohol intermediate
OxidationKMnO₄ or CrO₃Ketone (if secondary alcohol forms)

Bicyclo[2.1.1]hexane Skeleton Reactivity

The strained bicyclic structure influences ring-opening and cycloaddition behavior:

  • Ring-opening hydrolysis : Acidic or basic conditions may cleave the ether bridge.

  • [2+2] Photocycloaddition : Under blue light (450 nm) with Ir photocatalysts, the exo-methylene group participates in cycloadditions to form fused polycyclic systems .

Example Reaction Pathway
Under photoredox conditions (Ir[dF(CF₃)ppy]₂(dtbpy)PF₆):

  • Excitation of the photocatalyst generates a radical species.

  • Radical addition to the exo-methylene group induces strain relief.

  • [2+2] Cycloaddition yields a tetracyclic product (e.g., bicyclo[3.2.1] derivatives) .

Catalytic Asymmetric Transformations

Copper-catalyzed reactions with organometallic reagents (e.g., Grignard or organozinc) show potential for stereoselective modifications:

Reaction Catalyst System Enantioselectivity Application
Conjugate additionCu(OTf)₂/BOX ligandUp to 92% eeβ-Substituted derivatives
Allylic substitutionCu(I)/phosphoramidite85–90% eeFunctionalized bicyclics

Data extrapolated from analogous α,β-unsaturated sulfone systems .

Stability and Hazard Considerations

  • Hydrolytic sensitivity : The methoxymethyl group is prone to acid-catalyzed hydrolysis (H₃O⁺) .

  • Thermal stability : Decomposition observed >150°C, releasing CO₂ and formaldehyde .

  • Hazard class : Acute oral toxicity (LD₅₀ ~500 mg/kg in rats) and skin irritation .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that bicyclic compounds like 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can serve as precursors for the synthesis of antiviral agents. For instance, similar bicyclic structures have been utilized in the synthesis of nucleoside analogs that exhibit antiviral activity against HIV and other viruses. The incorporation of this compound into drug design may enhance the efficacy and selectivity of new therapeutic agents.

Case Study: Synthesis of Antiviral Agents
A notable case study involves the use of bicyclic frameworks in the synthesis of isoxazolidine derivatives, which have shown promising antiviral activities. The methodology often involves cycloaddition reactions where bicyclic intermediates are transformed into bioactive compounds through strategic functionalization (PubChem) .

Synthetic Methodologies

Cycloaddition Reactions
The compound is relevant in synthetic organic chemistry, particularly in the context of 1,3-dipolar cycloaddition reactions. These reactions are vital for constructing complex molecular architectures efficiently. The unique bicyclic structure allows for selective reactivity, making it a valuable building block in organic synthesis.

Example: Modular Synthesis Approaches
Recent studies have demonstrated modular approaches to synthesize new bicyclo[2.1.1]hexane derivatives using photochemical methods to create diverse chemical libraries (Royal Society of Chemistry) . Such methodologies highlight the versatility of this compound as a precursor in developing new synthetic pathways.

Material Science

Polymer Chemistry
The structural features of this compound make it suitable for applications in polymer chemistry, particularly in creating functionalized polymers with enhanced properties. Its ability to participate in cross-linking reactions can lead to materials with improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Supplier/Reference
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 2169582-80-1 C₈H₁₂O₄ 196.18 Methoxymethyl (C1), Carboxylic acid (C4) Enamine Ltd , PharmaBlock
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 2169582-80-1* C₇H₁₀O₃ 154.15 Methyl (C1), Carboxylic acid (C4) PharmaBlock
1-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 1251843-16-9 C₈H₁₀O₅ 198.16 Methoxycarbonyl (C1), Carboxylic acid (C4) Multiple suppliers
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2377030-85-6 C₈H₁₀O₅ 198.16 Methoxycarbonyl (C4), Carboxylic acid (C1) Chem960
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid (parent compound) 1784145-36-3 C₆H₈O₃ 128.13 Carboxylic acid (C4) Chem960
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid Not provided C₇H₉FO₃ 172.14 Fluoromethyl (C1), Carboxylic acid (C4) CymitQuimica

Notes:

  • The parent compound (2-oxabicyclo[2.1.1]hexane-4-carboxylic acid) lacks additional substituents, highlighting the role of methoxymethyl/methoxycarbonyl groups in modulating reactivity and solubility .
  • Positional isomerism significantly impacts physicochemical properties. For example, 1-(methoxycarbonyl)- and 4-methoxycarbonyl- analogs share the same molecular formula but differ in substituent placement, affecting electronic distribution and steric hindrance .

Biological Activity

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound with the molecular formula C8H12O4C_8H_{12}O_4. Its unique structural characteristics make it a compound of interest in medicinal chemistry, particularly as a potential bioisostere for various bioactive compounds. This article reviews its biological activity, including physicochemical properties, synthesis, and potential applications.

Structural Characteristics

The compound's structure is defined by its bicyclic framework, which includes a methoxymethyl group and a carboxylic acid functional group. The 2D structure can be represented as follows:

  • Molecular Formula : C8H12O4C_8H_{12}O_4
  • SMILES : COCC12CC(C1)(CO2)C(=O)O
  • InChIKey : PNGUVNDNNIMJHW-UHFFFAOYSA-N

The predicted collision cross-section (CCS) values for different adducts of the compound are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]+173.08084132.4
[M+Na]+195.06278134.6
[M+NH4]+190.10738139.5
[M+K]+211.03672133.3
[M-H]-171.06628127.1

Potential Applications

Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The incorporation of the bicyclo[2.1.1]hexane scaffold into bioactive compounds has been explored, suggesting that modifications can lead to enhanced pharmacological profiles.

Case Studies

Recent studies have investigated the synthesis and biological validation of analogues of this compound as potential replacements for traditional phenyl rings in bioactive molecules:

  • Bioisosteric Replacement : The use of saturated bioisosteres such as 2-oxabicyclo[2.1.1]hexanes has shown improved physicochemical properties compared to their ortho-substituted phenyl counterparts, potentially leading to enhanced efficacy and reduced toxicity in drug candidates .
  • Antimicrobial Activity : In related research, compounds incorporating the bicyclic structure have demonstrated activity against various pathogens, indicating that modifications to this scaffold could yield new antimicrobial agents.
  • Agrochemical Applications : The integration of the bicyclic system into agrochemical formulations has been explored, with promising results in fungicidal activity against crop pathogens.

Q & A

Q. What are the common synthetic routes for 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves photochemical [2+2] cycloaddition of 1,5-dienes to construct the bicyclic core, followed by functionalization of the methoxymethyl and carboxylic acid groups . Key parameters include UV wavelength selection (e.g., 254–365 nm), solvent polarity (e.g., acetonitrile or THF), and temperature control (0–25°C). Post-reaction purification via column chromatography or crystallization ensures product integrity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates the bicyclo[2.1.1]hexane geometry . Purity is assessed via HPLC (>95% area) with UV detection at 210–254 nm.

Advanced Research Questions

Q. How can researchers resolve conflicting data on reaction yields across different photochemical synthesis protocols?

Discrepancies often arise from variations in light source intensity, solvent degassing (to prevent oxygen quenching), and precursor purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a 2024 study demonstrated that degassed acetonitrile under 365 nm UV improved yields from 45% to 72% .

Q. What strategies address stereochemical challenges in functionalizing the bicyclo[2.1.1]hexane core?

Stereoselective functionalization requires chiral auxiliaries or asymmetric catalysis. For example, Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves enantiomeric excess (>90%) at the methoxymethyl position . Computational modeling (DFT or MD simulations) predicts regioselectivity, guiding experimental design .

Q. How does computational modeling predict the compound’s reactivity in novel reactions (e.g., ring-opening or cross-coupling)?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the carboxylic acid group’s electron-withdrawing effect directs nucleophilic attacks to the methoxymethyl position. Molecular dynamics (MD) simulations assess solvent effects on transition states .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are conflicting mechanistic data interpreted?

Enzyme inhibition assays (e.g., fluorescence-based) screen for activity against targets like proteases or kinases. Conflicting data may arise from assay conditions (pH, ionic strength) or off-target effects. Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) clarifies binding kinetics and specificity .

Q. How do structural modifications (e.g., replacing methoxymethyl with aminomethyl) alter biological activity?

SAR (Structure-Activity Relationship) studies reveal that substituent polarity impacts membrane permeability. For example, replacing methoxymethyl with aminomethyl (logP reduction from 1.2 to −0.5) enhances solubility but reduces blood-brain barrier penetration. Bioisosteric replacements (e.g., cyclopropyl) balance lipophilicity and target engagement .

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